Cas no 82783-71-9 (1,3-dibromobicyclo[1.1.1]pentane)
![1,3-dibromobicyclo[1.1.1]pentane structure](https://www.kuujia.com/scimg/cas/82783-71-9x500.png)
1,3-dibromobicyclo[1.1.1]pentane Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dibromobicyclo[1.1.1]pentane
- Bicyclo[1.1.1]pentane, 1,3-dibromo-
- EN300-37374213
- EN300-7427455
- SCHEMBL9141123
- DTXSID60510670
- AB89870
- F76960
- BS-50065
- 82783-71-9
-
- MDL: MFCD30803512
- Inchi: InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2
- InChI Key: BSHLUOAVMJBIHU-UHFFFAOYSA-N
- SMILES: BrC12CC(C2)(Br)C1
Computed Properties
- Exact Mass: 225.88158g/mol
- Monoisotopic Mass: 223.88363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 79.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 2.1
1,3-dibromobicyclo[1.1.1]pentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7427455-10.0g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 10g |
$13692.0 | 2023-05-23 | |
Enamine | EN300-37374213-0.25g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 0.25g |
$2928.0 | 2023-05-23 | ||
Enamine | EN300-37374213-0.05g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 0.05g |
$2674.0 | 2023-05-23 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1759-250MG |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 250MG |
¥ 831.00 | 2023-04-13 | |
Enamine | EN300-7427455-0.05g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 0.05g |
$897.0 | 2023-05-23 | |
Enamine | EN300-7427455-0.25g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 0.25g |
$1576.0 | 2023-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1759-1G |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 1g |
¥ 2,178.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1759-100mg |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 100mg |
¥488.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1759-100.0mg |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 100.0mg |
¥488.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1759-1.0g |
1,3-dibromobicyclo[1.1.1]pentane |
82783-71-9 | 95% | 1.0g |
¥2178.0000 | 2024-07-20 |
1,3-dibromobicyclo[1.1.1]pentane Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 1,3-dibromobicyclo[1.1.1]pentane
Chemical Profile of 1,3-dibromobicyclo[1.1.1]pentane (CAS No. 82783-71-9)
1,3-dibromobicyclo[1.1.1]pentane, identified by its Chemical Abstracts Service number (CAS No. 82783-71-9), is a highly versatile brominated bicyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of bicyclic alkanes, characterized by its unique three-membered carbon ring fused to a five-membered ring structure, with bromine substituents at the 1 and 3 positions. The presence of these bromine atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural framework of bicyclo[1.1.1]pentane provides a rigid scaffold that can be modified through various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions. This structural motif is particularly useful in medicinal chemistry due to its ability to mimic certain biological scaffolds and facilitate the creation of pharmacophores with specific biological activities. The bromine atoms at the 1 and 3 positions serve as reactive sites that can be selectively modified, allowing for further functionalization and diversification of the molecule.
In recent years, 1,3-dibromobicyclo[1.1.1]pentane has been extensively studied for its potential applications in the synthesis of heterocyclic compounds and natural product analogs. Researchers have leveraged its unique reactivity to develop novel synthetic routes that are more efficient and sustainable compared to traditional methods. For instance, recent studies have demonstrated its utility in the construction of complex nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities.
One notable application of CAS No 82783-71-9 is in the synthesis of bioactive molecules targeting specific disease pathways. The rigid bicyclic core of this compound can be incorporated into drug candidates designed to interact with biological targets such as enzymes and receptors. By modifying the substituents on the bromine atoms, chemists can fine-tune the electronic and steric properties of the molecule, thereby optimizing its binding affinity and selectivity.
Recent advancements in computational chemistry have further enhanced the utility of bicyclo[1.1.1]pentane derivatives in drug discovery. Molecular modeling studies have shown that these compounds can adopt multiple conformations that are compatible with various biological targets. This flexibility makes them attractive candidates for developing drugs with improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic clearance.
The pharmaceutical industry has also explored the use of 82783-71-9 in the development of antiviral and anticancer agents. The brominated bicyclic structure provides a scaffold that can be modified to target specific viral proteases or kinases involved in disease progression. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against certain viral enzymes, demonstrating their potential as antiviral agents.
In addition to its applications in medicinal chemistry, CAS No 82783-71-9 has found utility in materials science and polymer chemistry. Its unique structure allows it to act as a building block for synthesizing high-performance polymers with tailored properties such as thermal stability and mechanical strength. These polymers are being explored for use in advanced applications such as aerospace materials and electronic components.
The synthesis of bicyclo[1.1.1]pentane derivatives continues to be an active area of research due to their broad utility across multiple disciplines. Recent developments in synthetic methodologies have enabled more efficient and scalable production processes for these compounds, making them more accessible for industrial applications.
Future research directions may focus on expanding the scope of reactivity for CAS No 82783-71-9, particularly through transition-metal-catalyzed reactions that could introduce new functional groups or alter the connectivity within the bicyclic core. Such modifications could lead to novel compounds with enhanced biological activities or improved material properties.
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